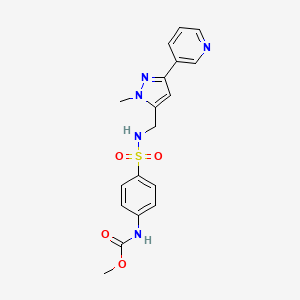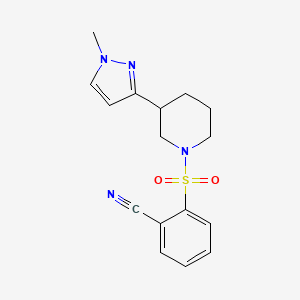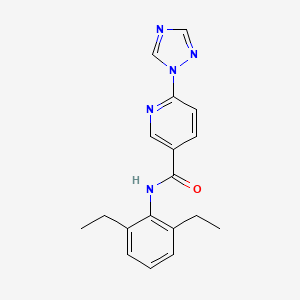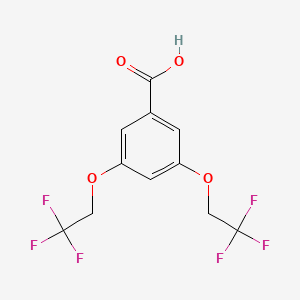
Acide 3,5-bis(2,2,2-trifluoroéthoxy)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol . This compound is characterized by the presence of two trifluoroethoxy groups attached to a benzoic acid core, making it a fluorinated aromatic carboxylic acid . It is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is utilized in various scientific research fields:
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through hydrophobic interactions .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (31817) suggests that it may have good bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. For instance, the compound’s stability may be affected by temperature and humidity .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that there are threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like potassium carbonate to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid can be compared with other fluorinated benzoic acids, such as 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid . While both compounds share similar structural features, the position of the trifluoroethoxy groups on the benzene ring can significantly influence their chemical reactivity and biological activity . The unique arrangement of substituents in 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid imparts distinct properties that make it valuable for specific research applications .
Propriétés
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBKGSAPRNFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
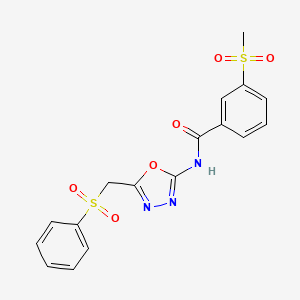
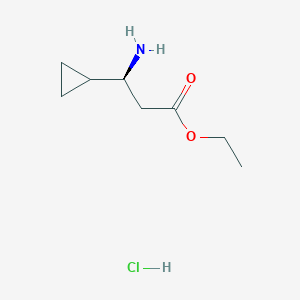
![4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595716.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2595718.png)
![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)
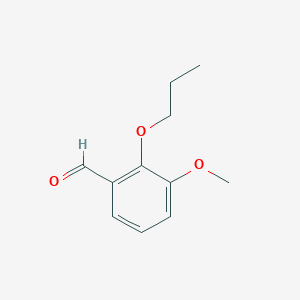
![2-(1H-indol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2595721.png)
![4-(5-fluoropyrimidin-2-yl)-3-oxo-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2595722.png)
![1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2595725.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)
